molecular formula C10H14N2O2 B1593277 Ethyl 2-isopropylpyrimidine-5-carboxylate CAS No. 954226-53-0

Ethyl 2-isopropylpyrimidine-5-carboxylate

Cat. No. B1593277
M. Wt: 194.23 g/mol
InChI Key: CNHVTFBSHNELEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into Ethyl 2-isopropylpyrimidine-5-carboxylate often involves the synthesis of novel pyrimidine derivatives through regioselective and efficient synthetic pathways. For example, microwave-mediated synthesis under solvent-free conditions has been utilized for the regioselective creation of novel pyrimido [1,2-a]pyrimidines. Similarly, the compound has been involved in the synthesis of 2,4-diamino-furo [2,3-d]pyrimidine derivatives.


Molecular Structure Analysis

The molecular formula of Ethyl 2-isopropylpyrimidine-5-carboxylate is C10H14N2O2 . The molecular weight is 194.23 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties Research into Ethyl 2-isopropylpyrimidine-5-carboxylate often involves the synthesis of novel pyrimidine derivatives through regioselective and efficient synthetic pathways. For example, microwave-mediated synthesis under solvent-free conditions has been utilized for the regioselective creation of novel pyrimido[1,2-a]pyrimidines, showcasing the compound's role in facilitating the generation of new chemical entities with potential for further development (Eynde et al., 2001). Similarly, the compound has been involved in the synthesis of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, highlighting its utility in generating compounds with observed cytotoxicity against lung cancer cell lines (Hu et al., 2010).

Medicinal Chemistry Applications Within the realm of medicinal chemistry, derivatives of Ethyl 2-isopropylpyrimidine-5-carboxylate have been explored for their biological activity. For instance, structure-activity relationship (SAR) studies have identified certain analogs as inhibitors of AP-1 and NF-κB mediated transcriptional activation, suggesting potential therapeutic applications in modulating immune responses or inflammation (Palanki et al., 2002).

Antiviral and Antimicrobial Activity The exploration of pyrimidine derivatives also extends to their antiviral and antimicrobial properties. Certain substituted 5-carboxylate pyrimidine compounds have shown marked inhibitory activity against retrovirus replication in cell culture, indicating their potential as antiviral agents (Hocková et al., 2003). Moreover, synthesis and evaluation of pyrimidine glycosides have highlighted their moderate to good antimicrobial activities, further broadening the scope of research into the chemical and medicinal applications of these compounds (El‐Sayed et al., 2008).

Antioxidant Properties Investigations into the antioxidant capabilities of pyrimidine derivatives have yielded promising results. Synthesized compounds based on Ethyl 2-isopropylpyrimidine-5-carboxylate frameworks have exhibited significant antioxidant activity, underscoring the potential for these molecules in combating oxidative stress and related pathologies (Asha et al., 2009).

properties

IUPAC Name

ethyl 2-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHVTFBSHNELEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647951
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isopropylpyrimidine-5-carboxylate

CAS RN

954226-53-0
Record name Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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